molecular formula C12H12N2O4 B2486970 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide CAS No. 1396710-54-5

3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide

Cat. No.: B2486970
CAS No.: 1396710-54-5
M. Wt: 248.238
InChI Key: SBDNYPMYQHBIOD-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide is a compound that belongs to the class of benzamides and oxazole derivatives. Benzamides are known for their wide range of biological activities, while oxazole derivatives have gained attention in medicinal chemistry due to their diverse biological properties .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Preparation Methods

The synthesis of 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate oxazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions may vary, but the general procedure involves heating the reaction mixture to facilitate the formation of the desired product .

Chemical Reactions Analysis

3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents

Properties

IUPAC Name

3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-16-10-3-8(4-11(5-10)17-2)12(15)14-9-6-13-18-7-9/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDNYPMYQHBIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CON=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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